molecular formula C9H10N2O2 B13320817 2-Amino-3-(2-hydroxyethoxy)benzonitrile

2-Amino-3-(2-hydroxyethoxy)benzonitrile

Cat. No.: B13320817
M. Wt: 178.19 g/mol
InChI Key: NEZOUXOFGNAALP-UHFFFAOYSA-N
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Description

2-Amino-3-(2-hydroxyethoxy)benzonitrile is an organic compound with the molecular formula C9H10N2O2 It is a derivative of benzonitrile, featuring an amino group at the second position and a hydroxyethoxy group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-hydroxyethoxy)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-amino-3-hydroxybenzonitrile with ethylene oxide under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 2-Amino-3-hydroxybenzonitrile

    Reagent: Ethylene oxide

    Conditions: Basic conditions, such as the presence of a base like sodium hydroxide or potassium hydroxide

    Product: this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-hydroxyethoxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino and hydroxyethoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines.

Scientific Research Applications

2-Amino-3-(2-hydroxyethoxy)benzonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for biological receptors.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.

    Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-hydroxyethoxy)benzonitrile involves its interaction with specific molecular targets. The amino and hydroxyethoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-hydroxybenzonitrile: Lacks the hydroxyethoxy group, making it less versatile in certain reactions.

    2-Amino-4-(2-hydroxyethoxy)benzonitrile: Similar structure but with the hydroxyethoxy group at a different position, leading to different reactivity and applications.

Uniqueness

2-Amino-3-(2-hydroxyethoxy)benzonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

2-amino-3-(2-hydroxyethoxy)benzonitrile

InChI

InChI=1S/C9H10N2O2/c10-6-7-2-1-3-8(9(7)11)13-5-4-12/h1-3,12H,4-5,11H2

InChI Key

NEZOUXOFGNAALP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OCCO)N)C#N

Origin of Product

United States

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